molecular formula C6H9N3OS3 B11053825 N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B11053825
M. Wt: 235.4 g/mol
InChI Key: GIYQAWFOTYSHPN-UHFFFAOYSA-N
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Description

N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a chemical compound with the molecular formula C6H9N3OS3. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms. The compound also contains a methylsulfanyl group and an acetamide group, making it a unique and versatile molecule in various scientific applications .

Preparation Methods

The synthesis of N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves several steps. One common method includes the reaction of 3-(methylsulfanyl)-1,2,4-thiadiazole-5-thiol with N-methyl-2-chloroacetamide under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis. The compound’s ability to form strong hydrogen bonds and coordinate with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

Molecular Formula

C6H9N3OS3

Molecular Weight

235.4 g/mol

IUPAC Name

N-methyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C6H9N3OS3/c1-7-4(10)3-12-6-8-5(11-2)9-13-6/h3H2,1-2H3,(H,7,10)

InChI Key

GIYQAWFOTYSHPN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CSC1=NC(=NS1)SC

solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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